molecular formula C10H12BrClO B8183459 1-Bromo-2-chloro-3-isobutoxybenzene

1-Bromo-2-chloro-3-isobutoxybenzene

Cat. No.: B8183459
M. Wt: 263.56 g/mol
InChI Key: UFWLCDNIRBLDLV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Bromo-2-chloro-3-isobutoxybenzene is an organic compound with the molecular formula C10H12BrClO. It is a derivative of benzene, where the benzene ring is substituted with bromine, chlorine, and isobutoxy groups. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Bromo-2-chloro-3-isobutoxybenzene can be synthesized through several methods. One common approach involves the bromination and chlorination of a benzene derivative followed by the introduction of the isobutoxy group. The specific steps are as follows:

    Bromination: A benzene derivative is treated with bromine in the presence of a catalyst such as iron(III) bromide to introduce the bromine atom.

    Chlorination: The brominated benzene is then subjected to chlorination using chlorine gas in the presence of a catalyst like iron(III) chloride.

    Isobutoxylation: The resulting 1-bromo-2-chlorobenzene is reacted with isobutyl alcohol in the presence of a base such as sodium hydroxide to introduce the isobutoxy group.

Industrial Production Methods

Industrial production of this compound typically involves large-scale bromination and chlorination processes followed by etherification. The reaction conditions are optimized to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-Bromo-2-chloro-3-isobutoxybenzene undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The bromine and chlorine atoms can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The isobutoxy group can be oxidized to form corresponding carbonyl compounds.

    Reduction: The bromine and chlorine atoms can be reduced to form the corresponding hydrogenated benzene derivative.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium amide, potassium thiolate, and sodium alkoxide. Reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a palladium catalyst are commonly used.

Major Products Formed

    Nucleophilic Substitution: Products include substituted benzene derivatives with various functional groups.

    Oxidation: Products include carbonyl compounds such as aldehydes or ketones.

    Reduction: Products include hydrogenated benzene derivatives.

Scientific Research Applications

1-Bromo-2-chloro-3-isobutoxybenzene has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It is studied for its potential biological activity and interactions with biomolecules.

    Medicine: It is investigated for its potential use in the development of pharmaceuticals.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Bromo-2-chloro-3-isobutoxybenzene involves its interaction with various molecular targets. The bromine and chlorine atoms can participate in electrophilic aromatic substitution reactions, while the isobutoxy group can undergo nucleophilic attack. These interactions can lead to the formation of various products depending on the reaction conditions and reagents used.

Comparison with Similar Compounds

Similar Compounds

    1-Bromo-2-chlorobenzene: Lacks the isobutoxy group, making it less reactive in certain nucleophilic substitution reactions.

    1-Bromo-3-chlorobenzene: Has a different substitution pattern, leading to different reactivity and applications.

    1-Bromo-4-chlorobenzene: Similar to 1-Bromo-3-chlorobenzene but with the substituents in the para position.

Uniqueness

1-Bromo-2-chloro-3-isobutoxybenzene is unique due to the presence of the isobutoxy group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specific synthetic applications and research studies.

Properties

IUPAC Name

1-bromo-2-chloro-3-(2-methylpropoxy)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrClO/c1-7(2)6-13-9-5-3-4-8(11)10(9)12/h3-5,7H,6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFWLCDNIRBLDLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)COC1=C(C(=CC=C1)Br)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BrClO
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.56 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.